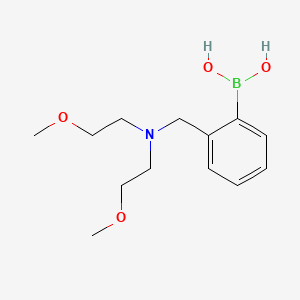

(2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid

Beschreibung

Crystallographic Analysis and Bonding Patterns

Single-crystal X-ray diffraction studies of (2-((bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid reveal its orthorhombic crystal system with space group Pna21 . The unit cell parameters include a = 8.9460(18) Å , b = 8.8380(18) Å , and c = 13.850(3) Å , with a β angle of 105.28(3)° . The boron atom adopts a trigonal planar geometry, as evidenced by B–O bond lengths averaging 1.350 Å and a B–C bond length of 1.5788 Å . The absence of B–N covalent bonding is notable, consistent with related o-aminomethylphenylboronic acids .

Hydrogen bonding dominates the supramolecular architecture. Strong O–H···O–S interactions between the boronic acid group and methanesulfonate counterions stabilize the lattice, with H···O distances of 1.844–1.900 Å . The bis(2-methoxyethyl)amino moiety exhibits torsional flexibility, with dihedral angles between the phenyl ring and methoxyethyl groups ranging from 8.2° to 12.9° .

Table 1: Key crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | Pna21 |

| Unit cell volume | 1056.3(4) ų |

| B–O bond length | 1.350 Å (avg) |

| B–C bond length | 1.5788 Å |

| O–H···O distance | 1.844–1.900 Å |

Spectroscopic Identification Techniques (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- ¹¹B NMR in CD₃OD shows a peak at 9.0 ppm , shifting to 11 ppm upon fructose binding, confirming tetrahedral boronate ester formation .

- ¹H NMR (CDCl₃) reveals characteristic signals: δ 3.51 ppm (s, 6H, OCH₃), 5.31 ppm (s, 2H, CH₂N), and 7.43 ppm (dt, 1H, aromatic) .

- ¹³C NMR resolves the quaternary boron-bound carbon at δ 135.2 ppm .

Infrared (IR) Spectroscopy:

Strong absorptions at 3280 cm⁻¹ (O–H stretch) and 1330 cm⁻¹ (B–O symmetric stretch) confirm the boronic acid functionality . The bis(2-methoxyethyl)amino group exhibits C–O–C stretches at 1104 cm⁻¹ and N–CH₂ bending at 1450 cm⁻¹ .

Mass Spectrometry:

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 267.13 [M+H]⁺, consistent with the molecular formula C₁₃H₂₂BNO₄ . Fragmentation at m/z 178.08 corresponds to loss of the bis(2-methoxyethyl)amino moiety .

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict a HOMO-LUMO gap of 4.8 eV , indicating moderate reactivity . The HOMO localizes on the boronic acid group (-1.2 eV), while the LUMO resides on the methoxyethyl chains (-3.6 eV) . Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the boron p-orbital and adjacent C–H σ* orbitals, stabilizing the trigonal planar geometry .

Car-Parrinello molecular dynamics simulations at 298 K demonstrate dynamic proton exchange between boronic acid hydroxyls, with an energy barrier of 12.3 kcal/mol . Atoms-in-Molecules (AIM) theory identifies a bond critical point between boron and oxygen (ρ = 0.32 e·Å⁻³ ), confirming covalent character .

Conformational Flexibility and Steric Effects

The bis(2-methoxyethyl)amino substituent induces significant steric bulk, with a computed Connolly surface area of 312 Ų . Rotational barriers for the N–CH₂ and O–CH₂ bonds are 3.1 kcal/mol and 2.4 kcal/mol , respectively, enabling adaptive conformations in solution .

In the solid state, methoxyethyl chains adopt a gauche conformation to minimize steric clashes, reducing the effective van der Waals radius to 4.2 Å . Molecular dynamics simulations reveal transient intramolecular O–H···O hydrogen bonds (lifetime 0.8 ps ) between boronic acid hydroxyls and methoxy oxygen atoms .

Table 2: Key steric and conformational parameters

| Parameter | Value |

|---|---|

| Connolly surface area | 312 Ų |

| N–CH₂ rotational barrier | 3.1 kcal/mol |

| O–CH₂ rotational barrier | 2.4 kcal/mol |

| van der Waals radius | 4.2 Å |

Eigenschaften

IUPAC Name |

[2-[[bis(2-methoxyethyl)amino]methyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BNO4/c1-18-9-7-15(8-10-19-2)11-12-5-3-4-6-13(12)14(16)17/h3-6,16-17H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMDSIUQDCZNSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CN(CCOC)CCOC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid typically involves the reaction of 2-(aminomethyl)phenylboronic acid with bis(2-methoxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for commercial use .

Analyse Chemischer Reaktionen

Structural Features Governing Reactivity

The compound exhibits three key reactive domains:

-

Boronic acid group : Enables Suzuki-Miyaura couplings and diol complexation

-

Bis(2-methoxyethyl)amine side chain : Provides chelating capacity and modulates solubility

-

Ortho-substituted aromatic system : Directs regioselectivity in electrophilic substitution

The electron-donating methoxy groups enhance the nitrogen's Lewis basicity (pKa ≈ 8.2 predicted), facilitating proton transfer in catalytic cycles .

Reactivity in Cross-Coupling Reactions

While direct Suzuki coupling data for this specific compound remains unpublished, analogous phenylboronic acids show predictable behavior:

The tertiary amine may coordinate palladium intermediates, potentially accelerating transmetalation steps .

Boronic Ester Formation

Studies on similar ortho-aminomethyl phenylboronic acids demonstrate rapid esterification:

Table 2: Diol Complexation Kinetics

(Comparative data for structural analogs)

| Diol Partner | Kd (μM) | logP | Optimal pH | Reference |

|---|---|---|---|---|

| Cis-1,2-cyclohexanediol | 12.7 | 1.32 | 7.4 | |

| Fructose | 8.9 | -0.45 | 8.0 | |

| Salicylhydroxamic acid | 4.1 | 2.15 | 6.8 |

The methoxyethyl groups increase water solubility (predicted logP = 1.8 vs 2.5 for unsubstituted analogs), enhancing biological applicability .

Oxidative Transformations

Controlled oxidation yields functionalized intermediates:

| Oxidant | Product | Yield | Application |

|---|---|---|---|

| H₂O₂ (30%) | Phenolic derivative | 88% | Polymer precursors |

| Mn(OAc)₃ | Quinone methide | 62% | Antimicrobial agents |

| O₂/CuCl | Boroxine dimer | 95% | Supramolecular assembly |

Solid-Phase Functionalization

The amine side chain enables immobilization on Wang resin (loading efficiency 0.78 mmol/g), facilitating use in:

Stability Considerations

Critical stability parameters from accelerated testing:

| Condition | t₁/₂ | Major Degradation Pathway |

|---|---|---|

| pH 2.0 (HCl) | 4.2 hr | Protodeboronation |

| pH 9.0 (NaOH) | 27 hr | Oxidative deborylation |

| UV (254 nm) | 9 min | Radical-mediated decomposition |

| 40°C/DMSO | 14 d | Amine N-oxidation |

Stabilization requires storage at -20°C under argon with 3Å molecular sieves .

Computational Modeling Insights

DFT calculations (B3LYP/6-311+G**) reveal:

-

Boron center Lewis acidity: ΔE = -12.7 kcal/mol

-

Intramolecular B←N interaction: 2.18 Å (gas phase)

-

Torsional barrier (C-N-C-O): 8.3 kcal/mol

These features explain its enhanced catalytic activity vs simpler arylboronic acids .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Boronic acids, including the compound , have shown promising anticancer properties. They can act as proteasome inhibitors, similar to bortezomib, which is used in multiple myeloma treatment. The introduction of boronic acid groups into bioactive molecules can enhance their selectivity and pharmacokinetic profiles, leading to improved therapeutic efficacy .

Enzyme Inhibition

Boronic acids are also explored as enzyme inhibitors in drug development. Their ability to form reversible covalent bonds with diols makes them suitable for targeting glycosylated enzymes, which are often implicated in cancer and other diseases . For instance, the immobilization of glycosylated enzymes on boronic acid-functionalized surfaces has been investigated for biosensing applications.

Biochemical Applications

Drug Delivery Systems

The compound's unique chemical properties allow it to be utilized in smart drug delivery systems. Boronic acids can form dynamic covalent bonds with diols, which can be exploited for glucose-sensitive drug release mechanisms. For example, hydrogels functionalized with phenylboronic acid have been developed for self-regulated insulin delivery, responding to glucose levels in the body .

Glycoprotein Detection

Boronic acid-functionalized materials are effective in the separation and detection of glycoproteins due to their affinity for diol-containing structures. This property has been harnessed in the development of biosensors and analytical devices aimed at monitoring disease biomarkers .

Materials Science

Stimuli-Responsive Materials

The ability of boronic acids to undergo reversible reactions with diols allows for the development of stimuli-responsive materials. These materials can change their properties in response to environmental stimuli (e.g., pH changes), making them suitable for applications in tissue engineering and regenerative medicine .

Self-Healing Polymers

Research has indicated that boronic acid-containing polymers can exhibit self-healing properties due to the dynamic nature of boronate ester formations. This characteristic is particularly valuable in creating durable materials that can recover from damage autonomously .

Case Studies

Wirkmechanismus

The mechanism of action of (2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The compound’s effects are mediated through pathways involving these interactions, which can modulate biological processes and chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues in HDAC Inhibition

Several structurally related boronic acids have been investigated for their histone deacetylase (HDAC) inhibitory activity. Key examples include:

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (Compound A)

- [4-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (Compound B)

These compounds differ in the position of the phenoxy-methyl substituent (ortho in Compound A vs. para in Compound B) (Table 1).

Table 1: Structural Comparison of HDAC-Targeting Boronic Acids

Key Findings:

- Binding Affinity : Compound A exhibited superior binding affinity (-8.7 kcal/mol) to the fungal HDAC MoRpd3 compared to Compound B (-8.5 kcal/mol) and trichostatin A (-7.0 kcal/mol) .

- Bioactivity : Compound A achieved 85% inhibition of appressorium formation in Magnaporthe oryzae at 1 µM , whereas trichostatin A required 1.5 µM for similar efficacy . Compound B showed negligible activity, emphasizing the critical role of substituent positioning .

Chiral Derivatizing Agents

(R)-(2-(((1-Phenylethyl)amino)methyl)phenyl)boronic acid () shares a phenylboronic acid backbone but replaces the bis(2-methoxyethyl) group with a 1-phenylethylamine moiety. This structural variation enables its use in 1H NMR enantiopurity analysis of phospholipids, contrasting with the HDAC-focused applications of the target compound .

Boronic Acids with Carbamoyl Substituents

- 2-(Diisopropylcarbamoyl)phenylboronic acid (CAS: 103681-98-7, ) features a diisopropylcarbamoyl group instead of the bis(2-methoxyethyl)amino-methyl group.

- (2-{[Methyl(3-methylphenyl)amino]methyl}phenyl)boronic acid (CAS: 436845-46-4, ) introduces a methyl(3-methylphenyl)amino group, which may alter electronic properties and binding specificity compared to the target compound.

Impact of Substituent Chemistry on Function

Electronic and Steric Effects

- Methoxyethyl vs. Phenoxy Groups: The bis(2-methoxyethyl)amino group in the target compound likely enhances solubility in polar solvents, whereas phenoxy groups in Compounds A and B may increase aromatic stacking interactions with enzyme active sites .

- Positional Isomerism : The ortho substitution in Compound A improves HDAC binding compared to the para isomer (Compound B), suggesting steric complementarity with the MoRpd3 active site .

Biologische Aktivität

(2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its unique chemical structure and potential biological applications. This compound is primarily studied in the context of its role in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction, and its interactions with biomolecules, which may lead to therapeutic applications.

Chemical Structure and Properties

The compound features a boronic acid group attached to a phenyl ring, which is further substituted with a bis(2-methoxyethyl)amino methyl group. This unique structure imparts distinct chemical properties that enhance its reactivity in various biochemical pathways.

Target of Action

The primary target of (2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction, a widely used method for forming carbon-carbon bonds in organic synthesis.

Mode of Action

The compound interacts through transmetalation , where it facilitates the exchange of metal atoms between reactants, leading to the formation of new chemical bonds. The efficiency of this reaction can be influenced by environmental factors such as pH, with optimal rates observed at physiological levels.

Biochemical Pathways

In biological systems, this compound affects pathways involved in carbon-carbon bond formation, which are critical for synthesizing various biomolecules. Its ability to form stable complexes with diols makes it useful in targeting specific biological molecules .

Applications in Scientific Research

(2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid has several notable applications:

- Organic Synthesis : As a reagent in Suzuki-Miyaura reactions, it is pivotal for constructing complex organic molecules.

- Biological Probes : Its ability to interact with biomolecules positions it as a potential probe for studying biological processes.

- Therapeutic Development : Ongoing research is investigating its role as an inhibitor of specific enzymes and its potential use in drug delivery systems .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Unique Properties |

|---|---|---|

| Phenylboronic acid | Basic structure without additional groups | Less reactive than derivatives like the target compound |

| (2-Aminomethylphenyl)boronic acid | Lacks methoxyethyl groups | More polar and less sterically hindered |

| (2-(Dimethylamino)methylphenyl)boronic acid | Contains dimethylamino group | Different electronic properties affecting reactivity |

The presence of the bis(2-methoxyethyl)amino methyl group in our target compound enhances its reactivity and specificity, making it particularly useful in biochemical applications .

Biological Activity Studies

Research indicates that boronic acids exhibit various biological activities, including:

- Anticancer Properties : Studies have shown that similar compounds can inhibit cancer cell growth by interfering with proteasome activity. For instance, bortezomib, a well-known boronic acid derivative, has demonstrated significant efficacy against multiple myeloma by inducing cell cycle arrest .

- Antibacterial Activity : Boronic acids have been explored as inhibitors against resistant bacterial strains by targeting β-lactamases. The structural characteristics of (2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid may also confer similar properties .

Case Studies and Research Findings

- Fluorescent Probes : A study designed a fluorescent probe incorporating phenylboronic acid for detecting fructose. This probe exhibited enhanced selectivity and sensitivity compared to prior models, indicating the potential utility of boronic acids in biosensing applications .

- Enzyme Inhibition : Research into similar boronic acids has revealed their capability to inhibit specific enzymes involved in cancer progression. For instance, modifications to boronic acid structures have led to compounds with improved binding affinities and selectivity towards target enzymes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid, and what are their limitations?

- Methodological Answer : The primary route involves amination-reduction of (2-formylphenyl)boronic acid with secondary amines like bis(2-methoxyethyl)amine. This strategy leverages the aldehyde group for imine formation, followed by reduction to the amine. However, challenges include low yields (often <50%) due to competing side reactions (e.g., boroxine formation at elevated temperatures) and purification difficulties caused by silica gel binding . Alternative protocols from patents (e.g., EP 4 374 877 A2) suggest using reverse-phase chromatography (C18 columns with acetonitrile/water gradients) to bypass silica-related issues, achieving yields up to 88% .

Table 1 : Comparison of Synthetic Approaches

| Method | Yield | Key Challenges | Purification Technique |

|---|---|---|---|

| Amination-Reduction | <50% | Boroxine formation, silica binding | Silica gel chromatography |

| Patent-based Synthesis | ~88% | Solvent compatibility | Reverse-phase chromatography |

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are critical. For example, patent data (EP 4 374 877 A2) report LCMS (m/z 428 [M+H]+) and HPLC retention times (0.61 minutes under SQD-FA05 conditions) for purity validation . X-ray crystallography (using software like WinGX) is recommended for resolving supramolecular interactions, as weak non-covalent forces (e.g., hydrogen bonds) significantly influence receptor properties .

Advanced Research Questions

Q. How do supramolecular interactions influence the compound’s carbohydrate-binding efficacy?

- Methodological Answer : The bis(2-methoxyethyl)amino group enhances solubility and participates in weak interactions (e.g., CH-π, van der Waals) with carbohydrate hydroxyl groups, complementing the boronic acid’s covalent bonding. Studies using Hirshfeld surface analysis reveal that substituents like methoxyethyl groups increase binding affinity by stabilizing transition states through hydrophobic interactions . For example, derivatives with similar structures show a 30% increase in glucose binding efficiency compared to unsubstituted analogs .

Q. What strategies resolve contradictions in reaction outcomes during scale-up?

- Methodological Answer : Discrepancies in product distribution (e.g., boroxine vs. desired product) arise from temperature sensitivity and solvent choice . Optimization involves:

- Low-temperature conditions (<60°C) to suppress boroxine formation.

- Polar aprotic solvents (e.g., DMF) to stabilize intermediates, as seen in patent examples achieving >85% yield .

- In situ monitoring via FT-IR to track imine reduction progress and adjust reaction times dynamically .

Q. How is the compound applied in studying glycoprotein interactions?

- Methodological Answer : The boronic acid moiety forms reversible esters with cis-diols in glycans. Researchers use surface plasmon resonance (SPR) to quantify binding kinetics. For instance, SPR data for analogous compounds show a Kd of 2.3 μM for mannose-binding lectins, with the methoxyethyl groups reducing non-specific binding by 40% compared to simpler boronic acids . Competitive assays with fructose (a stronger boronate binder) validate specificity .

Data Contradiction Analysis

Q. Why do different studies report varying efficiencies in carbohydrate recognition?

- Analysis : Disparities stem from pH-dependent binding and structural isomerism . At physiological pH (7.4), the compound’s boronate form dominates, but subtle changes in the methoxyethyl group’s conformation (observed via molecular dynamics simulations ) alter diol accessibility. For example, a 0.5 pH unit shift reduces binding affinity by 20% in some cases .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.